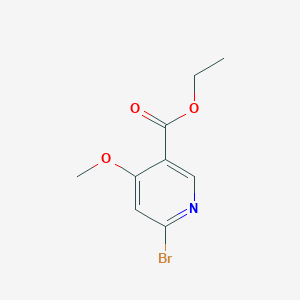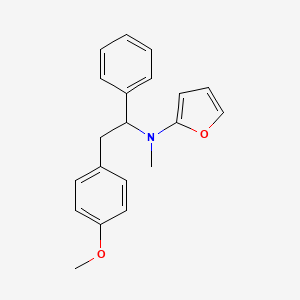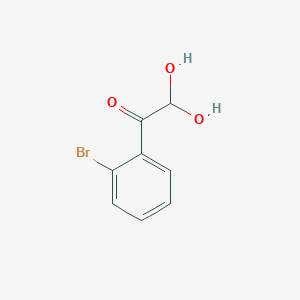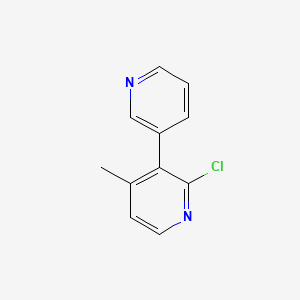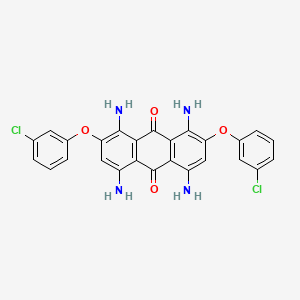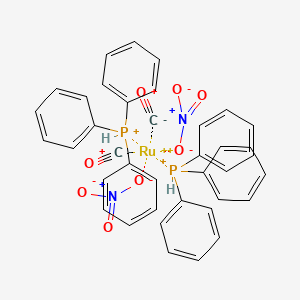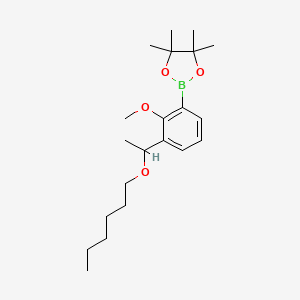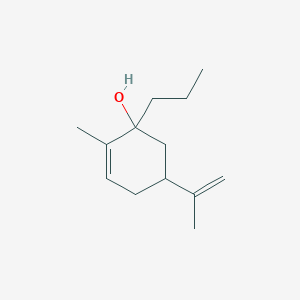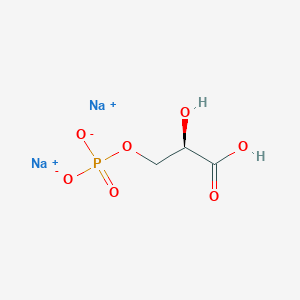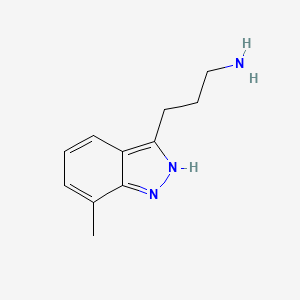
2-(2,4-Dioxopentan-3-yl)-1,4-dihydroxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dioxopentan-3-yl)-1,4-dihydroxyanthracene-9,10-dione is a complex organic compound known for its unique chemical structure and properties. This compound features an anthracene backbone with hydroxyl and dioxopentan-3-yl substituents, making it a subject of interest in various fields of scientific research, including organic chemistry, materials science, and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dioxopentan-3-yl)-1,4-dihydroxyanthracene-9,10-dione typically involves multi-step organic reactions One common method starts with the preparation of the anthracene-9,10-dione core, which can be synthesized through the oxidation of anthracene using reagents like chromic acid or potassium permanganate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of greener solvents and catalysts is also explored to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-Dioxopentan-3-yl)-1,4-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry
In organic chemistry, 2-(2,4-Dioxopentan-3-yl)-1,4-dihydroxyanthracene-9,10-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to its anthracene core, which exhibits strong fluorescence. It can be used to label biomolecules and track their interactions in live cells.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of hydroxyl and carbonyl groups makes it a candidate for drug design, particularly in the development of anticancer and antimicrobial agents.
Industry
In the industrial sector, this compound is explored for its use in the production of organic semiconductors and photovoltaic materials. Its ability to undergo various chemical modifications makes it versatile for material science applications.
Mécanisme D'action
The mechanism by which 2-(2,4-Dioxopentan-3-yl)-1,4-dihydroxyanthracene-9,10-dione exerts its effects depends on its specific application. In biological systems, it may interact with cellular components through hydrogen bonding and π-π interactions, affecting molecular pathways and cellular functions. In material science, its electronic properties are harnessed to improve the performance of organic electronic devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dihydroxyanthraquinone: Similar in structure but lacks the dioxopentan-3-yl group.
2-Acetyl-1,4-dihydroxyanthracene-9,10-dione: Similar but with an acetyl group instead of the dioxopentan-3-yl group.
1,4-Dihydroxy-2-methyl-9,10-anthraquinone: Similar but with a methyl group.
Uniqueness
2-(2,4-Dioxopentan-3-yl)-1,4-dihydroxyanthracene-9,10-dione is unique due to the presence of both hydroxyl and dioxopentan-3-yl groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in various research fields.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Propriétés
Numéro CAS |
89607-92-1 |
|---|---|
Formule moléculaire |
C19H14O6 |
Poids moléculaire |
338.3 g/mol |
Nom IUPAC |
2-(2,4-dioxopentan-3-yl)-1,4-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C19H14O6/c1-8(20)14(9(2)21)12-7-13(22)15-16(19(12)25)18(24)11-6-4-3-5-10(11)17(15)23/h3-7,14,22,25H,1-2H3 |
Clé InChI |
AJPNODVTGBSCSP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=CC(=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


